1-(4-Difluoromethanesulfonylphenyl)ethan-1-one
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Overview
Description
1-(4-Difluoromethanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-bromoacetophenone with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Difluoromethanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(4-Difluoromethanesulfonylphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group is known to enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biochemical effects . The pathways involved in these interactions are often studied using advanced techniques like X-ray crystallography and molecular docking .
Comparison with Similar Compounds
1-(4-Difluoromethanesulfonylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methanesulfonylphenyl)ethan-1-one: This compound lacks the fluorine atoms, which may result in different reactivity and binding properties.
1-(4-Trifluoromethanesulfonylphenyl)ethan-1-one: The presence of an additional fluorine atom can significantly alter the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific difluoromethanesulfonyl group, which imparts distinct characteristics that are valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[4-(difluoromethylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c1-6(12)7-2-4-8(5-3-7)15(13,14)9(10)11/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBHUGZFGZJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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